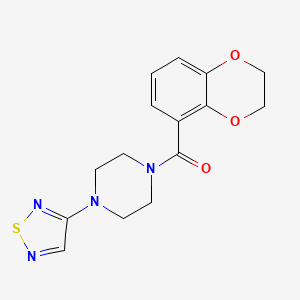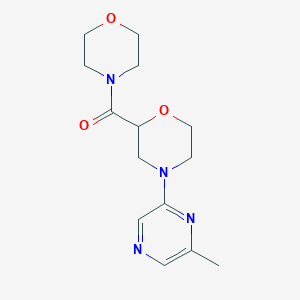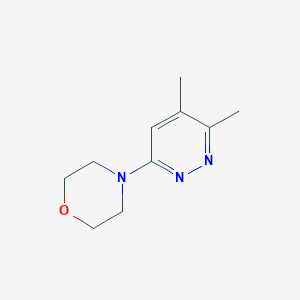![molecular formula C15H17N7O2 B12263281 6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-9H-purine](/img/structure/B12263281.png)
6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-9H-purine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a purine core, which is a fundamental structure in many biological molecules, including DNA and RNA. The addition of a piperidine ring and a methoxypyrimidine group further enhances its chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-9H-purine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-((4,6-dimethoxypyrimidin-2-yl)oxy)benzaldehyde with malononitrile and piperidine in ethanol . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-9H-purine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-9H-purine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-9H-purine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in DNA replication, thereby exhibiting antiviral or anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((4,6-dimethoxypyrimidin-2-yl)oxy)phenyl-4-(piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidine: Shares a similar pyrimidine and piperidine structure.
N-substituted 6-fluoro-3-piperidinyl-pyrimidines: Contains similar functional groups and exhibits comparable chemical properties.
Uniqueness
6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-9H-purine is unique due to its specific combination of a purine core with a methoxypyrimidine and piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C15H17N7O2 |
|---|---|
Poids moléculaire |
327.34 g/mol |
Nom IUPAC |
6-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-7H-purine |
InChI |
InChI=1S/C15H17N7O2/c1-23-11-6-16-15(17-7-11)24-10-2-4-22(5-3-10)14-12-13(19-8-18-12)20-9-21-14/h6-10H,2-5H2,1H3,(H,18,19,20,21) |
Clé InChI |
JIEYYGWEOHGBDW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=C(N=C1)OC2CCN(CC2)C3=NC=NC4=C3NC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B12263198.png)



![4-chloro-1-({1-[(3-fluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12263205.png)
![5-Methyl-4-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine](/img/structure/B12263210.png)
![N-[1-(2-phenylethyl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12263226.png)
![6-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B12263232.png)
![4-[(3,5-Difluorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12263247.png)
![2-{[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}benzonitrile](/img/structure/B12263253.png)
![2-cyclopropyl-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B12263266.png)
![1-Cyclopropyl-3-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B12263273.png)
![8-bromo-4-{[(4-methoxyphenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole](/img/structure/B12263280.png)

